BenchChemオンラインストアへようこそ!

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Lipophilicity optimization ADME Bridged heterocycles

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 454695-20-6) is an N-Boc-protected bridged bicyclic morpholine derivative incorporating a conformationally restricted 3-oxa-7-azabicyclo[3.3.1]nonane scaffold with a ketone at the 9-position. This compound belongs to the class of one-carbon-bridged saturated heterocycles that have emerged as privileged scaffolds in drug discovery, offering a counterintuitive reduction in lipophilicity relative to unbridged morpholine and piperidine analogs despite net addition of a carbon atom.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 454695-20-6
Cat. No. B1376391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
CAS454695-20-6
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2COCC(C1)C2=O
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-9H,4-7H2,1-3H3
InChIKeyOXYRVQNWGGZUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 454695-20-6): A Bridged Bicyclic Morpholine Building Block for Medicinal Chemistry Procurement


tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 454695-20-6) is an N-Boc-protected bridged bicyclic morpholine derivative incorporating a conformationally restricted 3-oxa-7-azabicyclo[3.3.1]nonane scaffold with a ketone at the 9-position [1]. This compound belongs to the class of one-carbon-bridged saturated heterocycles that have emerged as privileged scaffolds in drug discovery, offering a counterintuitive reduction in lipophilicity relative to unbridged morpholine and piperidine analogs despite net addition of a carbon atom [2]. The bicyclo[3.3.1]nonane framework provides conformational rigidity with only 2 rotatable bonds, while the Boc protecting group enables orthogonal N-deprotection under acidic conditions, and the 9-oxo ketone serves as both an additional hydrogen-bond acceptor and a versatile synthetic handle for further elaboration [1].

Why N-Boc-morpholine or N-Boc-piperidine Cannot Substitute for CAS 454695-20-6 in Drug Discovery Programs


Generic substitution of tert-butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate with its monocyclic analog N-Boc-morpholine (CAS 220199-85-9) or N-Boc-piperidine (CAS 75844-69-8) fails on multiple physicochemical and structural grounds. The bridged bicyclic scaffold exhibits an XLogP3 of 0.3, substantially lower than N-Boc-morpholine (XLogP3 = 0.7) and dramatically lower than N-Boc-piperidine (XLogP3 = 2.0), despite possessing a higher molecular weight [1]. This counterintuitive lipophilicity reduction—consistent with the class-level observation that one-carbon-bridged morpholines lower measured logD₇.₄ by as much as −0.8 relative to unbridged counterparts [2]—means that substituting the bridged scaffold with a monocyclic analog would increase lipophilicity by 0.4 to 1.7 log units, potentially compromising ADME profiles. Furthermore, the target compound provides 4 hydrogen-bond acceptors (vs. 3 for N-Boc-morpholine and 2 for N-Boc-piperidine) and a substantially larger topological polar surface area (55.8 Ų vs. 38.8 Ų and 29.5 Ų, respectively), precluding simple replacement without altering target engagement, solubility, and permeability characteristics [1].

Quantitative Differentiation Evidence for tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 454695-20-6) Against Closest Analogs


XLogP3 Lipophilicity Reduction of 0.4 Log Units vs. N-Boc-morpholine Despite 54 Da Higher Molecular Weight

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate exhibits a computed XLogP3 of 0.3 [1], which is 0.4 log units lower than its direct unbridged comparator N-Boc-morpholine (XLogP3 = 0.7) [2], despite a molecular weight increase of 54.04 g/mol (241.28 vs. 187.24 g/mol). This counterintuitive reduction aligns with experimental findings that one-carbon-bridged morpholines lower measured logD₇.₄ by Δ = −0.7 to −0.8 relative to their unbridged counterparts [3]. The effect is also observed against 1-Boc-piperidine (XLogP3 = 2.0), yielding a −1.7 log unit difference [4]. Such lipophilicity reduction without introducing additional heteroatoms represents a desirable tactic for improving drug-like properties, as higher logD/lipophilicity is associated with increased metabolic clearance, hERG binding, and promiscuity [3].

Lipophilicity optimization ADME Bridged heterocycles Physicochemical property modulation

Four Hydrogen-Bond Acceptors vs. Three (N-Boc-morpholine) and Two (1-Boc-piperidine): The 9-Oxo Ketone as a Differentiating Pharmacophoric Element

The target compound possesses 4 hydrogen-bond acceptors (two carbonyl oxygens from the Boc group and the 9-oxo ketone, plus the morpholine ether oxygen and the carbamate oxygen) [1]. In contrast, N-Boc-morpholine has 3 H-bond acceptors (two carbonyl/carbamate oxygens and one morpholine ether oxygen) [2], and 1-Boc-piperidine has only 2 H-bond acceptors (both from the carbamate) [3]. The differentiated fourth H-bond acceptor originates from the 9-oxo ketone, which is unique to the 9-oxo-substituted bicyclic scaffold and is absent in both monocyclic analogs and the dioxa isomer (CAS 1935523-86-6, which replaces the ketone with a second ether bridge). This ketone is not merely a static H-bond acceptor; it serves as a synthetic diversification point enabling reductive amination, Grignard addition, Wittig olefination, and oxime/hydrazone formation—transformations inaccessible to N-Boc-morpholine and N-Boc-piperidine without additional synthetic steps [4].

Hydrogen-bond acceptor count Binding interactions Synthetic handle Carbonyl chemistry

Topological Polar Surface Area (TPSA) of 55.8 Ų: 44% Higher Than N-Boc-morpholine and 89% Higher Than 1-Boc-piperidine

The target compound has a computed topological polar surface area of 55.8 Ų [1], which is 43.8% higher than N-Boc-morpholine (38.8 Ų) [2] and 89.2% higher than 1-Boc-piperidine (29.5 Ų) [3]. This elevated TPSA derives from the combined contributions of the 9-oxo ketone, the morpholine-type ether oxygen, and the Boc carbamate within the rigid bicyclic framework. TPSA is a key determinant of passive membrane permeability and brain penetration potential; compounds with TPSA > 60 Ų generally exhibit poor blood-brain barrier penetration, while those with TPSA < 60–70 Ų may retain acceptable oral absorption [4]. The target's TPSA of 55.8 Ų positions it in an intermediate range distinct from the low-polarity 1-Boc-piperidine (29.5 Ų, associated with higher membrane permeability but potentially lower aqueous solubility) and the moderately polar N-Boc-morpholine (38.8 Ų). This differentiation is critical for programs seeking to balance solubility and permeability without resorting to additional heteroatom incorporation.

Polar surface area Permeability Solubility Blood-brain barrier penetration

Conformationally Restricted Bicyclo[3.3.1]nonane Scaffold: Reduced Conformational Entropy vs. Flexible Monocyclic Analogs

The bicyclo[3.3.1]nonane scaffold of the target compound locks the morpholine ring into a rigid chair-boat or chair-chair conformation, eliminating the conformational自由度 present in monocyclic N-Boc-morpholine and N-Boc-piperidine [1]. This conformational restriction is a deliberate design strategy exploited in the Merck GPR119 agonist program, where oxazabicyclo[3.3.1]nonane derivatives with syn configuration demonstrated the best overall profiles for solubility and in vivo efficacy [2]. The scaffold's rigidity reduces the entropic penalty upon target binding, potentially enhancing binding affinity and selectivity. While both the target and its monocyclic comparators possess 2 rotatable bonds each (limited to the Boc tert-butyl group), the key differentiation lies in ring conformational自由度: the monocyclic morpholine ring interconverts between chair conformations, whereas the bicyclic scaffold is locked [3]. The Degorce 2018 study established that bridged morpholines also display increased basicity (ΔpKa ≈ +0.6) relative to unbridged morpholines, further differentiating their physicochemical behavior [1].

Conformational restriction Scaffold rigidity Binding entropy 3D drug design

Patent-Validated Scaffold in Orally Active GPR119 Agonists: In Vivo Efficacy at 0.1 mg/kg in Mouse OGTT

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold embodied in the target compound is explicitly claimed and exemplified in the Merck Sharp & Dohme patent family (US 20120095028, EP 2318404) covering bicyclic heterocycle derivatives as GPR119 modulators for the treatment of diabetes, obesity, and metabolic disorders [1]. In the subsequent medicinal chemistry disclosure by Dai et al. (2015), conformationally restricted oxazabicyclo octane derivatives built upon this scaffold demonstrated extremely potent GPR119 agonistic activity, with compound 25a achieving oral activity in lowering blood glucose levels in a mouse oral glucose tolerance test (OGTT) at a dose of 0.1 mg/kg [2]. This in vivo efficacy benchmark provides procurement relevance: the target compound (as the Boc-protected intermediate) is a direct synthetic precursor to the biologically active 3-oxa-7-azabicyclo[3.3.1]nonane derivatives described in these patents and publications. In contrast, N-Boc-morpholine and N-Boc-piperidine lack the conformational restriction and the specific 3-oxa-7-aza substitution pattern required to access this patent space, making the target compound the necessary building block for any program exploring GPR119-targeted 3-oxa-7-azabicyclo[3.3.1]nonane chemotypes [1].

GPR119 agonists Type 2 diabetes Oral glucose tolerance test Conformationally restricted agonists

High-Value Application Scenarios for CAS 454695-20-6 Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Lipophilicity Reduction Without Heteroatom Addition

In lead series where monocyclic morpholine or piperidine fragments yield LogD values exceeding desirable ranges, replacement with the tert-butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate scaffold provides a net reduction in lipophilicity of 0.4–1.7 log units (XLogP3 0.3 vs. 0.7 for N-Boc-morpholine and 2.0 for 1-Boc-piperidine) [1]. This effect has been experimentally validated at the class level, where one-carbon-bridged morpholines lowered measured logD₇.₄ by as much as −0.8 relative to unbridged counterparts [2]. Medicinal chemistry teams can exploit this property to improve developability profiles—reducing metabolic clearance, phospholipidosis risk, and hERG liability—without introducing additional heteroatoms that might compromise permeability or synthetic accessibility. Procurement of the target compound is indicated when in-house LogD data for a morpholine- or piperidine-containing lead exceeds the desired threshold by 0.5–2.0 log units.

GPR119-Targeted Drug Discovery for Type 2 Diabetes and Metabolic Disorders

The target compound serves as the essential Boc-protected intermediate for constructing GPR119 agonist candidates within the 3-oxa-7-azabicyclo[3.3.1]nonane chemotype explicitly claimed in Merck patent US 20120095028 [3]. Elaboration of this scaffold has yielded compounds with potent GPR119 agonistic activity and oral glucose-lowering efficacy at 0.1 mg/kg in mouse OGTT [4]. Programs targeting GPR119 for glucose-dependent insulin secretion should procure this specific building block rather than generic N-Boc-morpholine or N-Boc-piperidine, as the conformationally restricted bicyclic scaffold is integral to the pharmacophore and cannot be accessed from monocyclic precursors. The Boc protecting group allows for late-stage N-deprotection and subsequent diversification as described in the patent's Reaction Scheme I.

Carbonyl-Directed Late-Stage Diversification in Parallel Synthesis Libraries

The unique 9-oxo ketone (contributing to the compound's 4 H-bond acceptors, one more than N-Boc-morpholine [1]) provides a chemically orthogonal diversification handle not present in the dioxa isomer (CAS 1935523-86-6) or the monocyclic analogs. This ketone enables reductive amination with primary and secondary amines, Grignard and organolithium additions for tertiary alcohol formation, Wittig olefination, and oxime/hydrazone condensation—all reactions that proceed without affecting the Boc protecting group [3]. Procurement of this building block is indicated for parallel synthesis campaigns seeking to generate diverse C9-substituted 3-oxa-7-azabicyclo[3.3.1]nonane libraries from a single intermediate, a strategy that would require multiple synthetic steps if starting from the ketone-lacking dioxa isomer or monocyclic precursors.

Fragment-Based Drug Discovery Leveraging Conformational Rigidity and Defined 3D Geometry

The bicyclo[3.3.1]nonane scaffold provides a rigid, sp³-rich three-dimensional framework with only 2 rotatable bonds and a defined conformational geometry established by X-ray crystallographic studies [5]. In fragment-based drug discovery, where initial hits often suffer from low ligand efficiency due to conformational entropy penalties, the pre-organized scaffold of the target compound can reduce the entropic cost of binding, potentially enhancing fragment hit rates and enabling more efficient fragment-to-lead optimization. The TPSA of 55.8 Ų and XLogP3 of 0.3 [1] place this fragment in a favorable physicochemical space for oral druglikeness, making it a superior choice over the more lipophilic 1-Boc-piperidine fragment (TPSA 29.5 Ų, XLogP3 2.0) for programs prioritizing developability from the fragment stage.

Quote Request

Request a Quote for tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.